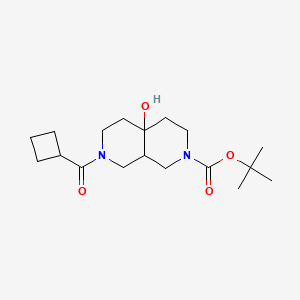

7-(Ciclobutilcarbonil)-4a-hidroxioctahidro-2,7-naftiridina-2(1H)-carboxilato de terc-butilo

Descripción general

Descripción

Tert-Butyl 7-(cyclobutylcarbonyl)-4a-hydroxyoctahydro-2,7-naphthyridine-2(1H)-carboxylate is a useful research compound. Its molecular formula is C18H30N2O4 and its molecular weight is 338.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality tert-Butyl 7-(cyclobutylcarbonyl)-4a-hydroxyoctahydro-2,7-naphthyridine-2(1H)-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl 7-(cyclobutylcarbonyl)-4a-hydroxyoctahydro-2,7-naphthyridine-2(1H)-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Farmacéuticos: Diseño y síntesis de fármacos

Este compuesto puede servir como intermedio en la síntesis de varios fármacos. Su grupo terc-butilo se utiliza a menudo como grupo protector para los ácidos carboxílicos debido a su estabilidad frente a los nucleófilos y los agentes reductores, y puede desprotegerse convenientemente en condiciones ácidas . Esto lo hace valioso en síntesis orgánicas de varios pasos donde se requiere la desprotección selectiva.

Ciencia de materiales: Química de polímeros

La alta reactividad del grupo terc-butilo con los acrilatos puede explotarse en la química de polímeros para crear polímeros con propiedades específicas, como resistencia química, hidrofobicidad y resistencia a la intemperie . Este compuesto podría utilizarse para modificar las propiedades superficiales de los polímeros, mejorando su durabilidad y utilidad en diversas aplicaciones industriales.

Química orgánica: Investigación de grupos protectores

Los investigadores en química orgánica pueden utilizar este compuesto para explorar nuevas estrategias de grupos protectores. Su grupo éster terc-butilo es un grupo protector común para aminoácidos y otros grupos funcionales sensibles durante la síntesis de péptidos .

Actividad Biológica

tert-Butyl 7-(cyclobutylcarbonyl)-4a-hydroxyoctahydro-2,7-naphthyridine-2(1H)-carboxylate, with the CAS number 2096985-98-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, physicochemical properties, and biological activities based on recent studies.

The molecular formula for this compound is with a molecular weight of 338.45 g/mol. The compound exhibits a complex structure that contributes to its bioactivity.

| Property | Value |

|---|---|

| Molecular Formula | C18H30N2O4 |

| Molecular Weight | 338.45 g/mol |

| CAS Number | 2096985-98-5 |

| Purity | Not specified |

Synthesis

The synthesis of tert-butyl 7-(cyclobutylcarbonyl)-4a-hydroxyoctahydro-2,7-naphthyridine-2(1H)-carboxylate typically involves multi-step organic reactions, including cyclization and functional group modifications to introduce the tert-butyl and cyclobutylcarbonyl moieties. Detailed synthetic routes have been documented in various chemical literature sources.

Biological Activity

The biological activity of this compound has been explored in several contexts, particularly its potential as an antifungal and antihistaminic agent.

Antifungal Activity

In studies assessing antifungal properties, compounds similar to tert-butyl 7-(cyclobutylcarbonyl)-4a-hydroxyoctahydro-2,7-naphthyridine have demonstrated efficacy against various fungal strains. For example, related analogs were tested against Trichophyton mentagrophytes and Trichophyton rubrum, showing promising results in growth inhibition.

Antihistaminic Activity

This compound is also being investigated for antihistaminic properties. Analogous compounds have been shown to exhibit cytostatic effects in human cancer cell lines (e.g., MCF-7), suggesting potential applications in cancer treatment. The mechanism involves cell growth arrest and differentiation induction, which are critical for therapeutic interventions.

Case Studies and Research Findings

Recent studies have highlighted the biological relevance of the compound through various experimental approaches:

- Antifungal Testing : In vitro assays revealed that the compound exhibited significant antifungal activity, comparable to established antifungal agents.

- Cell Line Studies : In cancer research, the compound's analogs were tested on MCF-7 cells, demonstrating a reduction in cell proliferation and induction of apoptosis.

- Metabolic Stability : The introduction of the tert-butyl group was noted to enhance metabolic stability in some analogs, indicating a favorable pharmacokinetic profile.

Propiedades

IUPAC Name |

tert-butyl 7-(cyclobutanecarbonyl)-4a-hydroxy-3,4,5,6,8,8a-hexahydro-1H-2,7-naphthyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30N2O4/c1-17(2,3)24-16(22)20-10-8-18(23)7-9-19(11-14(18)12-20)15(21)13-5-4-6-13/h13-14,23H,4-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSGGSIOCEQUQOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2(CCN(CC2C1)C(=O)C3CCC3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.